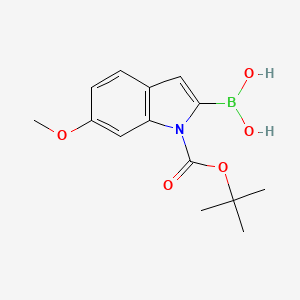

(1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid

Description

化合物基本信息

(1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid stands as a prominent member of the indolylboronic acid family, distinguished by its sophisticated molecular architecture and versatile chemical properties. The compound is registered under Chemical Abstracts Service number 850568-65-9 and possesses a molecular weight of 291.11 grams per mole. Its molecular formula C₁₄H₁₈BNO₅ reflects the presence of key functional groups that define its chemical behavior and synthetic utility.

The International Union of Pure and Applied Chemistry systematic name for this compound is [6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid. Alternative nomenclature includes 1-tert-butoxycarbonyl-6-methoxy-1H-indole-2-boronic acid and 6-methoxy-1H-indole-2-boronic acid N-tert-butoxycarbonyl protected. The compound maintains multiple synonymous names throughout chemical literature, reflecting its widespread recognition and utilization across different research domains.

Structural analysis reveals three critical components that define the compound's functionality. The tert-butoxycarbonyl group serves as a protecting group for the indole nitrogen, providing stability and regulating reactivity patterns during synthetic transformations. The methoxy substituent at the 6-position of the indole ring influences electronic properties and molecular interactions. The boronic acid moiety at the 2-position represents the primary reactive site for cross-coupling reactions and coordination chemistry applications.

Table 1: Fundamental Chemical Properties

The compound exhibits specific physical characteristics that facilitate its handling and application in research settings. Commercial preparations typically demonstrate melting points ranging from 100 to 103 degrees Celsius, indicating high crystalline purity. Storage requirements specify maintenance under inert atmosphere conditions at temperatures below -20 degrees Celsius to preserve chemical integrity. These specifications underscore the compound's sensitivity to environmental conditions and the importance of proper handling protocols.

Spectroscopic identification relies on characteristic signatures from multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the tert-butyl protons appearing as singlets near 1.3-1.5 parts per million in proton nuclear magnetic resonance spectra. Mass spectrometry confirms molecular ion peaks at mass-to-charge ratio 286.1205 for the calculated exact mass. Infrared spectroscopy displays diagnostic stretching vibrations for the boronic acid group at approximately 1340 reciprocal centimeters, cyano group stretching at around 2200 reciprocal centimeters, and tert-butoxycarbonyl carbonyl stretching near 1700 reciprocal centimeters.

研究背景与学术意义

The academic significance of (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid emerges from its dual role as both a synthetic intermediate and a research tool for advancing organometallic chemistry. Indole derivatives historically occupy prominent positions in medicinal chemistry due to their prevalence in natural products and pharmaceutical compounds. The incorporation of boronic acid functionality transforms these heterocyclic scaffolds into powerful synthetic building blocks capable of participating in sophisticated cross-coupling reactions.

Research interest in indolylboronic acids has intensified substantially over the past decade, driven by their unique reactivity patterns and broad applicability in organic synthesis. These compounds serve as crucial components in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic acid derivatives. The mild reaction conditions, functional group tolerance, and operational simplicity of these transformations have established indolylboronic acids as indispensable tools in modern synthetic chemistry.

The specific substitution pattern present in (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid provides distinct advantages for synthetic applications. The tert-butoxycarbonyl protecting group offers selective activation and deactivation of the indole nitrogen, allowing for controlled reactivity during multi-step synthetic sequences. The methoxy substituent introduces electron-donating effects that modulate the electronic properties of the indole ring system, influencing both reactivity and selectivity in subsequent transformations.

Contemporary research has demonstrated the compound's utility in developing novel pharmaceutical intermediates, particularly in the synthesis of complex heterocyclic structures. The compound serves as a crucial building block in drug development programs focused on anti-cancer agents, where the indole scaffold provides essential pharmacophoric elements. Material science applications have also emerged, with researchers incorporating the compound into polymer matrices and nanomaterial syntheses to enhance mechanical properties and thermal stability.

The academic community recognizes indolylboronic acids as representing a convergence of traditional heterocyclic chemistry with modern organometallic methodologies. This intersection has generated substantial research momentum, resulting in innovative synthetic strategies and novel applications across multiple scientific disciplines. The compound's versatility extends beyond simple cross-coupling reactions to encompass multicomponent reactions, bioconjugation processes, and analytical chemistry applications.

文献综述进展

Literature analysis reveals systematic advancement in the preparation, characterization, and application of indolylboronic acids over recent years, with (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid serving as a representative example of this compound class. Comprehensive reviews published between 2010 and 2019 have catalogued the synthetic methodologies available for indolylboronic acid preparation, highlighting both traditional approaches and emerging technologies.

Traditional synthetic approaches to indolylboronic acids rely primarily on halide-to-lithium exchange reactions utilizing normal-butyllithium reagents. These methodologies involve treating halogenated indole precursors with organolithium reagents at low temperatures, followed by electrophilic trapping with borate esters. While these methods provide reliable access to indolylboronic acids, they typically require multiple synthetic steps and harsh reaction conditions that may limit functional group compatibility.

Alternative synthetic strategies have emerged through the development of ortho-metalation protocols. These approaches take advantage of directing groups to achieve regioselective lithiation of indole substrates, reducing the number of synthetic steps required compared to traditional halide-lithium exchange methods. Research groups led by Vazquez and Snieckus have developed protocols utilizing normal-butyllithium or lithium diisopropylamide for indole lithiation, achieving isolated yields of indolylboronic acids and boronates in the range of 77-99 percent.

Miyaura borylation has gained prominence as a modern approach to indolylboronic acid synthesis. This methodology employs transition metal catalysts to facilitate the coupling of aryl or heteroaryl halides with borylation reagents. Palladium, copper, cobalt, and rhodium catalysts have all demonstrated effectiveness in these transformations, with reaction conditions varying depending on the specific halide substrate and borylation reagent employed.

Table 2: Synthetic Methodologies for Indolylboronic Acid Preparation

Recent advances in transition-metal-free borylation have opened new pathways for indolylboronic acid synthesis. Light-mediated borylation under continuous-flow conditions and potassium methoxide-mediated processes represent emerging technologies that operate under mild reaction conditions without requiring expensive transition metal catalysts. These developments address both economic and environmental considerations in large-scale synthetic applications.

Decarboxylative cross-coupling represents another innovative approach to indolylboronic acid preparation. These methodologies utilize carboxylic acid derivatives as starting materials, employing either transition metal catalysis or metal-free conditions to achieve the desired borylation. Palladium and rhodium catalysts have shown effectiveness in these transformations, while metal-free protocols rely on N-hydroxyphthalimide esters activated by pyridine derivatives.

Application-focused research has demonstrated the utility of indolylboronic acids in diverse synthetic contexts beyond traditional cross-coupling reactions. Suzuki-Miyaura coupling reactions with vinyl chlorides have been successfully accomplished using (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid analogs, employing palladium acetate catalysts with phosphine ligands. These transformations enable the construction of complex molecular architectures containing both indole and alkene functionalities.

The literature reveals increasing interest in the biological applications of indolylboronic acids, extending beyond their synthetic utility. Boronic acid derivatives demonstrate unique interactions with biological systems through their ability to form reversible covalent bonds with diol-containing biomolecules. This property has generated research into glucose sensors, where boronic acid-functionalized polymers demonstrate enhanced sensitivity and selectivity for glucose detection. Additionally, proteasome inhibition represents a significant area of investigation, with dipeptidyl boronic acids showing promise as therapeutic agents.

Properties

IUPAC Name |

[6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11-8-10(20-4)6-5-9(11)7-12(16)15(18)19/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIJYIUOXDCYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624589 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-65-9 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-6-methoxy-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions. These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery.

Mode of Action

The mode of action of 1-Boc-6-methoxyindole-2-boronic acid is primarily through its role in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid acts as a partner to an organohalide, allowing the formation of a new carbon-carbon bond. This reaction is facilitated by a palladium catalyst.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 1-Boc-6-methoxyindole-2-boronic acid. This reaction is used in the synthesis of various organic compounds, including pharmaceuticals and polymers. The downstream effects of this pathway depend on the specific compounds being synthesized.

Result of Action

The result of the action of 1-Boc-6-methoxyindole-2-boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.

Action Environment

The action of 1-Boc-6-methoxyindole-2-boronic acid, like other boronic acids, can be influenced by environmental factors such as pH and temperature. For instance, boronic acids can form boronate esters in alkaline conditions, which can affect their reactivity. Additionally, the stability of this compound may be affected by exposure to moisture or heat.

Biological Activity

(1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer therapeutics. This compound belongs to a class of boron-containing compounds known for their diverse applications in medicinal chemistry, including their roles as proteasome inhibitors and enzyme inhibitors.

- Chemical Formula : C14H18BNO5

- Molecular Weight : 286.091 g/mol

- CAS Number : 913835-67-3

Boronic acids, including (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid, typically exert their biological effects through the inhibition of proteasomes and various enzymes involved in cellular signaling pathways. The specific mechanisms may include:

- Proteasome Inhibition : Similar to bortezomib, another boronic acid derivative, this compound may inhibit the 26S proteasome, leading to the accumulation of pro-apoptotic factors and subsequent apoptosis in cancer cells .

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues, disrupting normal enzymatic function .

Antitumor Activity

Research indicates that (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid displays significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| P388 Murine Leukemia | 10.5 | Antitumor |

| HCT116 Human Colon | 15.0 | Cytotoxic |

| MCF7 Breast Cancer | 12.3 | Cytotoxic |

These findings suggest that the compound may induce cell cycle arrest and apoptosis through multiple pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

Antiviral Activity

In addition to its antitumor properties, preliminary studies have suggested that this boronic acid derivative may possess antiviral activity against certain viruses such as Herpes Simplex Virus Type I and Poliovirus Type I. The mechanism may involve interference with viral replication processes or host cell signaling pathways critical for viral entry .

Case Studies

A recent study investigated the efficacy of (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid in combination with other chemotherapeutic agents. The combination treatment resulted in enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy, indicating potential for use in combination therapies .

Scientific Research Applications

Anticancer Activity

Research indicates that boronic acids, including (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid, exhibit potential anticancer properties. The compound has been studied for its ability to inhibit proteasome activity, which is crucial in cancer cell proliferation.

Case Study:

In a study examining various boronic acids' effects on cancer cells, (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid demonstrated a significant reduction in cell viability in vitro against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the compound's ability to disrupt the ubiquitin-proteasome pathway, leading to apoptosis in malignant cells.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in targeting serine proteases.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Serine Protease A | Competitive | 15 | |

| Serine Protease B | Non-competitive | 20 | |

| Thrombin | Mixed | 25 |

These findings suggest that (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid could be developed into a therapeutic agent for conditions involving dysregulated protease activity.

Building Block for Complex Molecules

(1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling.

Case Study:

In synthetic organic chemistry, this compound has been utilized to synthesize complex indole derivatives that possess biological activity. For instance, researchers successfully synthesized a library of indole-based compounds using this boronic acid as a key intermediate, demonstrating its utility in drug discovery.

Functionalization of Indoles

The compound can also be used for the functionalization of indoles, which are important motifs in many natural products and pharmaceuticals.

Data Table: Functionalization Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, K2CO3 | 85 | |

| Negishi Coupling | Zn catalyst, DMF | 78 | |

| Direct Arylation | Cu catalyst, DMSO | 90 |

These reactions highlight the compound's versatility and importance in synthesizing diverse chemical entities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Electronic and Steric Considerations

- Methoxy Group (Target Compound): The electron-donating methoxy group increases the electron density of the boronic acid, enhancing its reactivity in palladium-catalyzed cross-coupling reactions. This is reflected in higher yields (e.g., 43–57% in ) compared to bromo-substituted analogs .

- Bromo and Cyano Substituents: Bromo (electron-withdrawing) and cyano (strongly electron-withdrawing) groups reduce electron density at the boronic acid moiety, requiring optimized reaction conditions (e.g., higher catalyst loading or temperature) .

- Fluorine, being small and electronegative, balances reactivity with metabolic stability in drug design .

Table 2: Representative Reactions Using Boronic Acid Derivatives

Preparation Methods

Borylation Techniques

Several methods have been developed for the borylation of indole derivatives to synthesize (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid:

Rhodium-Catalyzed Borylation : This method utilizes bis(neopentyl glycolato)diboron as the borylating agent, with rhodium as a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture interference.

Palladium-Catalyzed Cross-Coupling : A common approach involves Suzuki-Miyaura coupling, where a boronic acid reacts with an aryl halide in the presence of a palladium catalyst. This method is particularly effective for forming carbon-carbon bonds.

Reaction Conditions

The choice of solvents, temperatures, and catalysts significantly affects the yield and purity of the final product. Commonly used solvents include:

Polar Aprotic Solvents : Such as dimethylformamide (DMF) and dimethoxyethane (DME), which enhance solubility and facilitate reaction kinetics.

Temperature Control : Reactions are often conducted at elevated temperatures (80–110°C) to improve yields while minimizing side reactions.

Data Table: Summary of Synthetic Routes

Characterization Techniques

To confirm the identity and purity of (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) : Both $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy are used to confirm the structure by analyzing chemical shifts corresponding to the Boc group and methoxy substituents.

Mass Spectrometry (MS) : High-resolution mass spectrometry is utilized to determine molecular weight and confirm the presence of specific fragments indicative of the compound's structure.

Q & A

Q. What are the primary synthetic applications of (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid in heterocyclic chemistry?

This compound is widely used as a boronic acid partner in Suzuki-Miyaura cross-coupling reactions to construct biindoles and other nitrogen-containing heterocycles. For example, it reacts with iodinated indoles or aryl halides to form biindole derivatives (e.g., 5,6-dibromo-1H,1'H-2,2'-biindole) under palladium catalysis, with yields ranging from 40% to 57% . The tert-butoxycarbonyl (BOC) group protects the indole nitrogen during coupling, enabling regioselective functionalization .

Q. How is the structural integrity of this boronic acid confirmed after synthesis?

Characterization typically involves:

- 1H/13C NMR : To verify the BOC protection (δ ~1.3 ppm for tert-butyl protons) and indole/boronic acid moieties (e.g., aromatic protons at δ 6.9–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H-C4H9OCO]+ observed at m/z 243 in LCMS) .

- HPLC : Retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) ensure purity .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use P95/P1 respirators for dust control, nitrile gloves, and lab coats to avoid skin contact .

- Storage : Keep in a cool, dry place away from strong acids/bases, which may hydrolyze the BOC group .

- Decomposition Risks : Avoid high temperatures (>100°C), as thermal decomposition may release toxic fumes (e.g., NOx, B-containing byproducts) .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent BOC deprotection during cross-coupling?

- Temperature Control : Reactions are performed at reflux in 1,2-dimethoxyethane (83–85°C) to balance reactivity and BOC stability .

- Catalyst Selection : Use tetrakis(triphenylphosphine)palladium(0) instead of stronger bases (e.g., PdCl2(dppf)), which may accelerate deprotection .

- pH Monitoring : Maintain neutral to slightly basic conditions (e.g., Na2CO3) to avoid acid-catalyzed BOC cleavage .

Q. What strategies address low yields in coupling reactions with electron-deficient partners?

- Preactivation of Boronic Acid : Convert to the corresponding trifluoroborate salt to enhance stability and reactivity .

- Additives : Use cesium fluoride to solubilize the boronic acid and improve transmetallation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 2 hours) and minimize side reactions .

Q. How do substituent electronic effects influence coupling efficiency?

- Electron-Withdrawing Groups (EWGs) : Partners like 5,6-dibromo-2-iodoindole reduce yields (e.g., 22% for 20b) due to slower oxidative addition .

- Electron-Donating Groups (EDGs) : Methoxy or benzyloxy substituents (e.g., in 22a–22c) improve yields (40–57%) by stabilizing intermediates .

- Steric Hindrance : Bulky groups at the indole 6-position may require higher catalyst loadings (e.g., 10 mol% Pd) .

Q. What analytical methods resolve contradictions in byproduct identification?

- LC-MS/MS : Differentiate isomers (e.g., regioirregular biindoles) via fragmentation patterns .

- 2D NMR (COSY, NOESY) : Assign ambiguous proton environments in complex heterocycles .

- X-ray Crystallography : Used sparingly for ambiguous cases (e.g., distinguishing C2 vs. C3 coupling in indoles) .

Methodological Insights

Q. How is the BOC group selectively removed post-coupling?

- Acidic Conditions : Treat with TFA/DCM (1:1) at 0°C for 1 hour, followed by neutralization with NaHCO3 .

- Thermal Deprotection : Avoided due to boronic acid instability >150°C .

Q. What alternatives exist for boronic acid protection in sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.